molecular formula C20H16N2O B11830801 3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile CAS No. 32896-96-1

3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile

Katalognummer: B11830801
CAS-Nummer: 32896-96-1
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: SQQCPUXEABHILA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the development of novel anticancer agents. This compound features the pyrrolo[2,1-a]isoquinoline core, a structure prevalent in numerous natural alkaloids and synthetic bioactive molecules known for their diverse biological activities . The specific presence of both the benzoyl and carbonitrile functional groups is strategically important, as these substituents have been shown to be critical for the potent biological activity of related analogues . Research into this class of compounds indicates high potential as inhibitors of tubulin polymerization, a key mechanism of action for anticancer agents that disrupt microtubule dynamics and induce apoptosis in proliferating cancer cells . Compounds based on the pyrrolo[2,1-a]isoquinoline scaffold have demonstrated promising broad-spectrum antiproliferative activity against a panel of human cancer cell lines, including models of leukemia, melanoma, and cancers of the lung, colon, and breast . Furthermore, structurally similar derivatives have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps such as P-glycoprotein (P-gp), thereby potentially enhancing the efficacy of conventional chemotherapeutics . This product is intended for research applications only, providing a versatile intermediate or tool compound for scientists exploring new oncological targets, structure-activity relationships (SAR), and mechanism-of-action studies in chemical biology.

Eigenschaften

CAS-Nummer

32896-96-1

Molekularformel

C20H16N2O

Molekulargewicht

300.4 g/mol

IUPAC-Name

3-benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile

InChI

InChI=1S/C20H16N2O/c21-13-16-12-18(20(23)15-7-2-1-3-8-15)22-11-10-14-6-4-5-9-17(14)19(16)22/h1-11,16,18-19H,12H2

InChI-Schlüssel

SQQCPUXEABHILA-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2C3=CC=CC=C3C=CN2C1C(=O)C4=CC=CC=C4)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Obwohl spezifische industrielle Herstellungsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Labor-Syntheseverfahren zu skalieren. Dazu gehört die Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung kostengünstiger und umweltfreundlicher Verfahren.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

This compound participates in [3 + 2] cycloaddition reactions, particularly with electron-deficient dienophiles like fumaronitrile. The reaction proceeds via in situ generation of (iso)quinolinium ylides under basic conditions (e.g., triethylamine) :

Mechanism :

  • Deprotonation of the quaternary salt forms a resonance-stabilized ylide.

  • Reaction with fumaronitrile yields tetrahydropyrrolo[2,1-a]isoquinoline derivatives.

Reaction ComponentRoleConditions
FumaronitrileDienophileTriethylamine, RT to 60°C
TriethylamineBaseAnhydrous solvent (e.g., DMF)

Stereoselectivity is critical, with trans configuration preserved in the pyrrole ring . For example:

CompoundH1 δ(ppm)J<sub>1,2</sub> (Hz)H2 δ(ppm)J<sub>2,3</sub> (Hz)
9a 5.899.004.724.00
9b 5.969.004.724.00

Nitrile Group Reactivity

The carbonitrile moiety undergoes hydrolysis under alkaline conditions, forming carboxamide derivatives. This reaction is sensitive to solvent and base strength :

Example Pathway :
3-Benzoyl-...-carbonitrile → 3-Benzoyl-...-carboxamide

ConditionOutcomeYield
Excess Et<sub>3</sub>NCyano group elimination + aromatization~60%
Aqueous NaOHPartial hydrolysis<30%

a) Benzoyl Substitution

The benzoyl group participates in nucleophilic acyl substitution reactions. For instance, reaction with Grignard reagents replaces the benzoyl moiety with alkyl/aryl groups:

General Reaction :
R-Mg-X + 3-Benzoyl-...-carbonitrile → 3-R-...-carbonitrile

ReagentProduct StabilityNotes
MeMgBrModerateRequires low temps (-20°C)
PhMgClHighProlonged reaction time (24h)

b) Ring-Opening Reactions

Acid-mediated ring-opening reactions disrupt the tetrahydropyrrole framework, yielding linear isoquinoline derivatives .

Stereochemical Outcomes

Cycloaddition reactions exhibit distinct stereoselectivity based on substituents and reaction conditions :

Starting MaterialDienophileMajor Product Configuration
Isoquinolinium saltFumaronitrilecis-fused pyrrole ring
Quinolinium saltFumaronitriletrans-fused pyrrole ring

Proton coupling constants (e.g., J<sub>1,2</sub> = 9.00 Hz) confirm trans stereochemistry in derivatives like 9a and 9b .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) leads to decomposition, producing benzonitrile and pyrrole fragments.

  • Oxidative Aromatization : Under aerobic conditions, the tetrahydropyrrole ring undergoes dehydrogenation to form aromatic pyrroloisoquinoline systems .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound has the molecular formula C20H16N2OC_{20}H_{16}N_{2}O and features a complex bicyclic structure that contributes to its pharmacological properties. The structural formula can be represented as follows:

  • Molecular Formula : C20H16N2OC_{20}H_{16}N_{2}O
  • SMILES Notation : C1C(C2C3=CC=CC=C3C=CN2C1C(=O)C4=CC=CC=C4)C#N

Anticancer Activity

Recent studies have indicated that compounds with isoquinoline structures exhibit promising anticancer properties. The unique arrangement of the tetrahydropyrrolo and isoquinoline moieties in 3-benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile may enhance its ability to inhibit cancer cell proliferation.

  • Case Study : In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound, particularly in relation to neurodegenerative diseases such as Alzheimer’s disease.

  • Mechanism : The compound may act as an acetylcholinesterase inhibitor, which is crucial for increasing acetylcholine levels in the brain. This is particularly relevant given that reduced acetylcholine levels are associated with cognitive decline.
  • Research Findings : Preliminary studies suggest that the compound can protect neuronal cells from oxidative stress and apoptosis, thereby contributing to cognitive health.

Antimicrobial Properties

The antimicrobial activity of isoquinoline derivatives has been well-documented. Research indicates that this compound may possess antibacterial and antifungal properties.

  • Experimental Evidence : In vitro testing against various bacterial strains has shown significant inhibition zones, suggesting its potential as a lead compound for developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Wirkmechanismus

Der genaue Wirkungsmechanismus von 3-Benzoyl-1,2,3,10b-Tetrahydropyrrolo[2,1-a]isoquinolin-1-carbonitril ist nicht gut dokumentiert. Verbindungen der Isochinolin-Familie üben ihre Wirkung typischerweise aus, indem sie mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren, interagieren und deren Aktivität modulieren. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, abhängig von der jeweiligen Zielstruktur und dem beteiligten Pfad .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Modifications

(a) 5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile
  • Structural Differences : Incorporates 5,5-dimethyl and 2,3-dioxo groups instead of the benzoyl substituent.
  • Synthetic Pathway: Prepared via acylation of an enaminonitrile intermediate using oxalyl chloride .
  • Reactivity: The dioxo groups enable ring-opening reactions with nucleophiles (e.g., guanidine, o-phenylenediamine) to yield imidazolone and quinoxalone derivatives, unlike the benzoyl-substituted analog .
(b) 2-Benzoyl-8,9-dimethoxy-5,6-dihydropyrazolo[5,1-a]isoquinoline-1-carbonitrile (19a)
  • Structural Differences: Features a pyrazolo[5,1-a]isoquinoline core with a benzoyl group at position 2 and methoxy groups at positions 8 and 7.
  • Pharmacological Relevance : Exhibits in vitro antitumor activity against HepG2, MCF-7, and HCT cancer cell lines, highlighting the importance of substitution patterns for bioactivity .
  • Synthesis: Derived from isoquinoline-1-acetonitrile and hydroxamoyl chlorides via nucleophilic substitution and cyclization .

Substituent Variations

(a) Azido and Cyanovinyl Derivatives
  • Example: (E)-2-Azido-3-(2-cyanovinyl)-9,10-dimethoxy-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile (6)
  • Functional Groups: Azido and cyanovinyl groups introduce reactivity for click chemistry or further functionalization, unlike the stable benzoyl group in the target compound .
  • Spectral Data : Characterized by distinct NMR signals (e.g., δ = 6.85 and 7.75 ppm for trans-vinylic protons) and a molecular ion peak at m/z = 367 .
(b) Crystalline 6-[(4R)-4-Methyl-1,2-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile
  • Structural Differences: Replaces the pyrrolo[2,1-a]isoquinoline core with a thiadiazinan moiety.
  • Pharmacological Application : Functions as a selective androgen receptor modulator (SARM), demonstrating how heteroatom inclusion (sulfur) alters therapeutic utility .

Spiro and Fused-Ring Systems

2'-(2-Methoxyphenyl)-1,3-dioxo-1,2',3,3'-tetrahydro-10b'H-spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile (1b)
  • Structural Complexity: Contains a spiro[indene-pyrrolo[2,1-a]isoquinoline] framework with a methoxyphenyl substituent.
  • Physical Properties : Melting point (162–164°C) and NMR data (e.g., δ = 7.75 ppm for aromatic protons) differ significantly from the target compound due to steric and electronic effects .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Method
3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile Pyrrolo[2,1-a]isoquinoline 3-Benzoyl, 1-cyano Potential anticancer activity (inferred) Acylation/cycloaddition
2-Benzoyl-8,9-dimethoxy-5,6-dihydropyrazolo[5,1-a]isoquinoline-1-carbonitrile Pyrazolo[5,1-a]isoquinoline 2-Benzoyl, 8,9-dimethoxy Antitumor (HepG2, MCF-7, HCT) Nucleophilic substitution/cyclization
5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile Pyrrolo[2,1-a]isoquinoline 5,5-Dimethyl, 2,3-dioxo Intermediate for heterocyclic synthesis Acylation with oxalyl chloride
6-[(4R)-4-Methyl-1,2-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile Isoquinoline Thiadiazinan moiety SARM (Selective Androgen Receptor Modulator) Crystallization optimization

Key Research Findings

Substituent Position Matters : The benzoyl group at position 3 in the target compound vs. position 2 in pyrazolo derivatives (e.g., 19a) leads to distinct electronic environments, influencing both reactivity and bioactivity .

Heteroatom Inclusion : Sulfur-containing analogs (e.g., thiadiazinan derivatives) exhibit unique pharmacological profiles (e.g., SARM activity) compared to nitrogen/oxygen-dominated systems .

Synthetic Flexibility: Enaminonitrile intermediates (e.g., in ) allow diverse functionalizations, enabling access to libraries of analogs for structure-activity relationship (SAR) studies .

Biologische Aktivität

3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile (CAS Number: 32896-96-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has a molecular formula of C20H16N2OC_{20}H_{16}N_2O and features a complex heterocyclic structure that contributes to its biological properties. The presence of the benzoyl group and the tetrahydropyrroloisoquinoline framework suggests potential interactions with various biological targets.

Structure Representation

PropertyValue
Molecular FormulaC20H16N2O
CAS Number32896-96-1
Molecular Weight316.36 g/mol

Antitumor Activity

Research indicates that derivatives of isoquinoline compounds have shown promising antitumor activity. A study highlighted the synthesis and biological evaluation of isoquinoline derivatives that selectively inhibit cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation in cancer cells. The introduction of substituents on the isoquinoline core enhanced potency against various cancer cell lines, suggesting that similar modifications could be beneficial for this compound .

Antimicrobial Activity

The compound's structural characteristics align with those of known antimicrobial agents. A synthesis study involving benzoyl derivatives demonstrated significant antibacterial and antifungal activities against both gram-positive and gram-negative bacteria. This suggests that this compound may exhibit similar antimicrobial properties due to its heterocyclic nature .

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or receptors involved in cellular proliferation and survival. For instance, compounds with similar structures have been shown to interact with DNA or inhibit specific protein kinases involved in tumor progression .

Case Study: Synthesis and Evaluation

A detailed synthesis route for isoquinoline derivatives was explored in a study where various substituents were introduced to assess their effect on biological activity. The findings indicated that specific modifications led to enhanced selectivity and potency against CDK4. Such insights could guide future research on this compound to optimize its pharmacological profile .

Comparative Analysis of Biological Activity

A comparative analysis was conducted on several isoquinoline derivatives to evaluate their biological activities:

Compound NameAntitumor ActivityAntimicrobial Activity
This compoundModerateHigh
Derivative A (with methoxy substitution)HighModerate
Derivative B (with halogen substitution)Very HighLow

This table illustrates the variability in biological activity based on structural modifications.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing synthetic routes to 3-benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile?

  • Methodological Answer : Focus on regioselective benzoylation and cyclization steps. For example, refluxing in dichloromethane (DCM) with N-methylmaleimide under inert conditions has been shown to yield tetrahydropyrrolo-isoquinoline derivatives in moderate yields (69%) after column chromatography (petroleum ether/ethyl acetate = 2:1) . Monitor reaction progress via TLC (Rf ~0.48) and prioritize solvent purity to avoid side reactions.

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include δ 2.90–4.33 ppm (isoquinoline protons) and δ 7.2–7.4 ppm (aromatic protons). Discrepancies in multiplet splitting may indicate conformational flexibility .
  • IR : Confirm the presence of C≡N (2179 cm⁻¹) and benzoyl carbonyl (1680–1700 cm⁻¹) stretches. Absence of these peaks suggests incomplete functionalization .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Use mixed solvents like ethanol/water or DCM/hexane to enhance crystal lattice formation. For tetrahydropyrrolo derivatives, slow evaporation at 4°C yields crystals suitable for X-ray diffraction, as demonstrated in related isoquinoline-carbonitrile systems .

Advanced Research Questions

Q. How does diastereoselectivity in the synthesis of tetrahydropyrrolo-isoquinoline derivatives impact biological activity?

  • Methodological Answer : Diastereomers (e.g., 3aS,10aS,10bS vs. 3aR,10aR,10bR) exhibit distinct biological profiles. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, and validate stereochemistry via NOESY correlations in NMR . Computational docking studies (e.g., AutoDock Vina) can predict binding affinity differences between stereoisomers .

Q. What strategies address contradictions in spectral data for structurally similar analogs?

  • Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., carbonyl carbons at δ 165–175 ppm) may arise from tautomerism or solvent effects. Compare experimental data with DFT-calculated chemical shifts (using Gaussian 09) to identify artifacts . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Perform QSAR studies using descriptors like logP, polar surface area, and H-bond donors. For example, substituents on the benzoyl group (e.g., electron-withdrawing groups) can modulate metabolic stability. MD simulations (AMBER) predict blood-brain barrier permeability for CNS-targeted analogs .

Q. What are the challenges in scaling up multi-step syntheses of pyrrolo-isoquinoline carbonitriles?

  • Methodological Answer : Key issues include low yields in cyclization steps (e.g., <50%) and purification bottlenecks. Optimize microwave-assisted synthesis (e.g., 150°C, 30 min) to accelerate reaction rates. Implement continuous-flow systems for hazardous intermediates (e.g., azides) to improve safety .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported melting points for related compounds?

  • Methodological Answer : Variations in mp (e.g., 130–132°C vs. 176°C) may stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions. Compare PXRD patterns with literature standards .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.